molecular formula C16H20N4O2S B6559519 2,2-dimethyl-N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]propanamide CAS No. 921844-28-2

2,2-dimethyl-N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B6559519
CAS No.: 921844-28-2
M. Wt: 332.4 g/mol
InChI Key: LOSPZYNITQLKAX-UHFFFAOYSA-N
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Description

The compound 2,2-dimethyl-N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]propanamide features a thiazole core substituted at the 2-position with a dimethylpropanamide group and at the 4-position with a carbamoylmethyl linker to a pyridin-3-ylmethyl moiety.

Properties

IUPAC Name

2,2-dimethyl-N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-16(2,3)14(22)20-15-19-12(10-23-15)7-13(21)18-9-11-5-4-6-17-8-11/h4-6,8,10H,7,9H2,1-3H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSPZYNITQLKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Thiazole vs. Thiadiazole Derivatives
  • Target Compound : Contains a 1,3-thiazol-2-yl core, which provides moderate lipophilicity and hydrogen-bonding capacity.
  • Compound : Features a 1,3,4-thiadiazol-2-yl core instead, introducing an additional nitrogen atom. This increases electron-withdrawing effects and may alter binding kinetics in enzymatic targets .
Key Substituent Comparison
Compound Name/ID Core Structure Key Substituents Physicochemical Properties
Target Compound 1,3-Thiazol-2-yl Pyridin-3-ylmethyl carbamoyl, dimethylpropanamide Moderate logP, good aqueous solubility due to polar carbamoyl
Compound 1,3,4-Thiadiazol-2-yl Trifluoromethoxy phenyl, carbamoyl methyl Higher logP (lipophilic), reduced solubility
(BI87685) 1,3-Thiazol-2-yl 3,5-Dimethoxybenzamide High solubility (aromatic polar groups)

Functional Group Modifications

  • Pyridine Derivatives :

    • The target compound’s pyridin-3-ylmethyl group facilitates hydrogen bonding with target proteins, enhancing binding affinity .
    • : Incorporates a trifluoromethyl-substituted pyridine, which increases hydrophobicity and metabolic stability but may reduce solubility .
  • (Compound 8e): Uses a piperazine-linked trifluoromethyl benzoyl group, enhancing solubility via the piperazine ring while introducing strong electron-withdrawing effects .

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